molecular formula C20H40ClNO3 B12284555 ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride

ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride

Cat. No.: B12284555
M. Wt: 378.0 g/mol
InChI Key: MLZIFGYKDWQAAK-CMBBICFISA-N
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Description

Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group attached to an octadecenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride typically involves the esterification of octadecenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then subjected to a series of reactions to introduce the amino and hydroxyl groups. One common method involves the use of reagents like ammonia and hydrogen peroxide under controlled conditions to achieve the desired modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by sequential functional group transformations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond in the octadecenoic acid backbone can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Saturated octadecanoic acid derivatives

    Substitution: Alkylated amino derivatives

Scientific Research Applications

Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell signaling and membrane interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also integrate into lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrochloride
  • Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrobromide
  • Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrobromide

Uniqueness

Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is unique due to its specific combination of functional groups and the length of its carbon chain. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C20H40ClNO3

Molecular Weight

378.0 g/mol

IUPAC Name

ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride

InChI

InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+;

InChI Key

MLZIFGYKDWQAAK-CMBBICFISA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(C(=O)OCC)N)O.Cl

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl

Origin of Product

United States

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